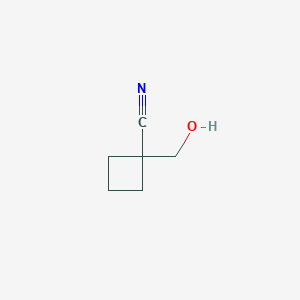

1-(hydroxymethyl)cyclobutane-1-carbonitrile

Description

The exact mass of the compound 1-(Hydroxymethyl)cyclobutanecarbonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(hydroxymethyl)cyclobutane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO/c7-4-6(5-8)2-1-3-6/h8H,1-3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCEHIMDMICMIQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(CO)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

956531-83-2 | |

| Record name | 1-(hydroxymethyl)cyclobutane-1-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(hydroxymethyl)cyclobutane-1-carbonitrile

Abstract: 1-(Hydroxymethyl)cyclobutane-1-carbonitrile is a key building block in medicinal chemistry and drug development, valued for its role in creating complex molecular architectures with potential therapeutic applications.[1] This guide provides a comprehensive overview of the primary synthetic strategies for this compound, delving into the mechanistic underpinnings, procedural details, and critical parameters for successful synthesis. It is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Significance of the Cyclobutane Motif

The cyclobutane ring, a four-membered carbocycle, is a prominent structural motif in numerous natural products and biologically active molecules.[2][3][4] Its inherent ring strain imparts unique reactivity, making it a valuable synthon in organic synthesis.[2][4] Specifically, 1,1-disubstituted cyclobutanes, such as this compound, serve as versatile intermediates. The presence of both a nitrile and a hydroxymethyl group allows for a wide range of subsequent chemical transformations, enabling the construction of diverse and complex molecular scaffolds.

The strategic importance of this particular molecule lies in its application as an intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs).[1] Its structure facilitates modifications that are crucial in medicinal chemistry for optimizing the pharmacological properties of drug candidates.[1]

Primary Synthetic Strategies

The synthesis of this compound can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, desired scale, and specific purity requirements. This guide will focus on two principal and logically sound approaches:

-

Route A: Cyanohydrin Formation and Hydroxymethylation from Cyclobutanone. This is a direct and convergent approach.

-

Route B: Functional Group Interconversion from a Pre-existing Cyclobutane Core. This route offers flexibility if a suitable cyclobutane precursor is readily available.

Route A: Synthesis from Cyclobutanone

This is arguably the most direct and widely applicable method. It leverages the reactivity of the carbonyl group in cyclobutanone to introduce the two required functional groups in a sequential manner.

Mechanistic Rationale

The synthesis begins with the formation of a cyanohydrin from cyclobutanone. This is a classic nucleophilic addition reaction where a cyanide anion attacks the electrophilic carbonyl carbon.[5][6] The resulting cyanohydrin is then deprotonated at the α-carbon by a strong base to form a carbanion. This nucleophilic carbanion subsequently reacts with an electrophilic source of a hydroxymethyl group, typically formaldehyde, in a nucleophilic addition reaction to yield the target molecule.

Experimental Workflow

Caption: Workflow for the synthesis of this compound from cyclobutanone.

Detailed Experimental Protocol

Step 1: Synthesis of Cyclobutanone Cyanohydrin

-

Reaction Setup: To a solution of cyclobutanone (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, THF) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add trimethylsilyl cyanide (TMSCN, 1.1 eq) and a catalytic amount of a Lewis acid (e.g., ZnI₂ or a chiral catalyst for asymmetric synthesis).

-

Reaction Monitoring: Stir the reaction mixture at 0 °C to room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

-

Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude silyl-protected cyanohydrin. This intermediate is often used directly in the next step without further purification.

Step 2: Hydroxymethylation of the Cyanohydrin

-

Deprotonation: Dissolve the crude cyclobutanone cyanohydrin (1.0 eq) in a dry aprotic solvent (e.g., THF) and cool to -78 °C under an inert atmosphere. Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA, 1.1 eq) dropwise. Stir the mixture for 30-60 minutes at this temperature to ensure complete formation of the carbanion.

-

Hydroxymethylation: Introduce a source of formaldehyde, such as paraformaldehyde (which should be freshly cracked by heating before use to generate gaseous formaldehyde) or a solution of formaldehyde in the reaction solvent, to the carbanion solution at -78 °C.

-

Quenching and Isolation: Allow the reaction to warm to room temperature and then quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography on silica gel to afford this compound.

Key Experimental Considerations

| Parameter | Recommendation | Rationale |

| Cyanide Source | Trimethylsilyl cyanide (TMSCN) is often preferred over KCN/HCN. | TMSCN is less hazardous and the reaction conditions are milder. |

| Base for Deprotonation | A strong, non-nucleophilic base like LDA is crucial. | This prevents side reactions such as attack at the nitrile group. |

| Formaldehyde Source | Gaseous formaldehyde from cracked paraformaldehyde is ideal. | This ensures a pure and reactive electrophile, minimizing water content that could quench the carbanion. |

| Temperature Control | Maintaining low temperatures (-78 °C) during carbanion formation and reaction is critical. | This prevents side reactions and decomposition of the thermally sensitive carbanion. |

Route B: Synthesis via Functional Group Interconversion

This approach is advantageous when a suitable cyclobutane precursor bearing a carboxylic acid or ester group at the 1-position is available. The synthesis involves the conversion of the carboxylic acid/ester to the primary alcohol and the nitrile.

Mechanistic Rationale

Starting with 1-cyanocyclobutane-1-carboxylic acid, the synthesis involves the selective reduction of the carboxylic acid to a primary alcohol. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃) are typically employed for this transformation.[7][8][9] These reagents readily reduce carboxylic acids to alcohols.[7][8][9] It is important to choose a reducing agent that does not affect the nitrile group. While LiAlH₄ can reduce nitriles, careful control of reaction conditions (e.g., temperature, stoichiometry) can often achieve selective reduction of the carboxylic acid. Borane is generally more chemoselective for carboxylic acids over nitriles.[9]

Experimental Workflow

Caption: Workflow for the synthesis of this compound from 1-cyanocyclobutane-1-carboxylic acid.

Detailed Experimental Protocol

-

Reaction Setup: To a suspension of lithium aluminum hydride (LiAlH₄, 1.5-2.0 eq) in a dry ethereal solvent (e.g., THF, diethyl ether) at 0 °C under an inert atmosphere, add a solution of 1-cyanocyclobutane-1-carboxylic acid (1.0 eq) in the same solvent dropwise.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours. Monitor the reaction by TLC or LC-MS.

-

Work-up (Fieser method): Cool the reaction mixture to 0 °C and cautiously add water (x mL, where x is the mass of LiAlH₄ in grams used) dropwise to quench the excess hydride. Then, add 15% aqueous sodium hydroxide (x mL), followed by water (3x mL). Stir the resulting granular precipitate vigorously for 30 minutes.

-

Isolation: Filter the precipitate and wash it thoroughly with the reaction solvent. Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Comparative Analysis of Reducing Agents

| Reducing Agent | Advantages | Disadvantages |

| Lithium Aluminum Hydride (LiAlH₄) | Powerful and effective for reducing carboxylic acids. | Can also reduce the nitrile group if not carefully controlled. Requires a careful work-up procedure. |

| Borane (BH₃) | More chemoselective for carboxylic acids over nitriles.[9] Milder reaction conditions. | May be slower than LiAlH₄. |

Spectroscopic Characterization

The final product, this compound, can be characterized by standard spectroscopic methods.

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the methylene protons of the hydroxymethyl group, and the protons of the cyclobutane ring. |

| ¹³C NMR | Resonances for the nitrile carbon, the quaternary carbon of the cyclobutane ring, the methylene carbon of the hydroxymethyl group, and the other carbons of the cyclobutane ring. |

| IR Spectroscopy | A characteristic absorption for the nitrile (C≡N) stretch (around 2240 cm⁻¹) and a broad absorption for the hydroxyl (O-H) group (around 3400 cm⁻¹). |

| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of the compound (111.14 g/mol ).[10][11] |

Safety Considerations

-

Cyanide Compounds: Both inorganic cyanides (KCN, NaCN) and organocyanides (TMSCN) are highly toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) must be worn. A cyanide antidote kit should be readily available.

-

Metal Hydrides: Lithium aluminum hydride and borane are pyrophoric and react violently with water. They must be handled under an inert atmosphere, and the quenching procedure must be performed with extreme caution, especially on a large scale.

-

Formaldehyde: Formaldehyde is a suspected carcinogen and a respiratory irritant. It should be handled in a fume hood.

Conclusion

The synthesis of this compound is a critical process for the advancement of medicinal chemistry research. The two primary routes detailed in this guide, synthesis from cyclobutanone and functional group interconversion, offer reliable and adaptable methods for obtaining this valuable building block. The choice between these routes will be dictated by the specific needs and resources of the research setting. A thorough understanding of the underlying reaction mechanisms and careful attention to experimental detail are paramount for achieving high yields and purity. The continued exploration and optimization of these synthetic pathways will undoubtedly contribute to the discovery and development of novel therapeutic agents.

References

-

Synthetic Strategies for Cyclobutane Derivatives Without Employing [2 + 2] Cycloaddition and Their Application in Organic Synthesis. Semantic Scholar. Available from: [Link]

-

Enantioselective Synthesis of Cyclobutane Derivatives via Cascade Asymmetric Allylic Etherification/[2 + 2] Photocycloaddition. Journal of the American Chemical Society. Available from: [Link]

-

Cyclobutanes in Organic Synthesis. Baran Lab. Available from: [Link]

-

Synthesis of cyclobutane lignans via an organic single electron oxidant–electron relay system. PMC - NIH. Available from: [Link]

-

Cyclobutane synthesis. Organic Chemistry Portal. Available from: [Link]

-

Synthesis of (1sn,3sn)‐3‐(hydroxymethyl)cyclobutanecarbonitrile (cis‐16). ResearchGate. Available from: [Link]

-

3-(hydroxymethyl)Cyclobutanecarbonitrile CAS#: 938064-72-3. ChemWhat. Available from: [Link]

-

1-(Hydroxymethyl)cyclopentane-1-carbonitrile. MySkinRecipes. Available from: [Link]

-

Synthesis of cyclobutane lignans via an organic single electron oxidant–electron relay system. SciSpace. Available from: [Link]

-

nucleophilic hydroxymethylation by the (isopropoxydimethylsilyl)methyl grignard reagent. Organic Syntheses Procedure. Available from: [Link]

-

-

Procedure. Organic Syntheses. Available from: [Link]

-

-

Reaction pathways of the [2 + 2] cycloaddition between formaldehyde with ketene and isocyanic acid: A theoretical investigation. ResearchGate. Available from: [Link]

-

Cyclobutanone synthesis. Organic Chemistry Portal. Available from: [Link]

-

Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews - ACS Publications. Available from: [Link]

- Method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile. Google Patents.

-

cyclobutanone. Organic Syntheses Procedure. Available from: [Link]

-

Carboxylic Derivatives - Reduction (Catalytic Reduction). Chemistry LibreTexts. Available from: [Link]

-

NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. BYJU'S. Available from: [Link]

-

Reduction & Oxidation Reactions of Carboxylic Acids. Chemistry LibreTexts. Available from: [Link]

-

Cyanohydrin reaction. Wikipedia. Available from: [Link]

-

Carboxylic acid - Reduction, Reactivity, Synthesis. Britannica. Available from: [Link]

-

Carboxylic acids and derivatives | Organic chemistry | Khan Academy. YouTube. Available from: [Link]

-

Preparation method of 1-hydroxymethyl cyclopropyl acetonitrile. Eureka | Patsnap. Available from: [Link]

-

DNA methylation and hydroxymethylation have distinct genome-wide profiles related to axonal regeneration. PubMed. Available from: [Link]

-

Quantitative analysis of methylation and hydroxymethylation using oXBS-qMSP. Protocols.io. Available from: [Link]

-

Gene body DNA hydroxymethylation restricts the magnitude of transcriptional changes during aging. PMC - NIH. Available from: [Link]

Sources

- 1. 1-(Hydroxymethyl)cyclopentane-1-carbonitrile [myskinrecipes.com]

- 2. Synthetic Strategies for Cyclobutane Derivatives Without Employing [2 + 2] Cycloaddition and Their Application in Organic Synthesis | Semantic Scholar [semanticscholar.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. baranlab.org [baranlab.org]

- 5. byjus.com [byjus.com]

- 6. Cyanohydrin reaction - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Carboxylic acid - Reduction, Reactivity, Synthesis | Britannica [britannica.com]

- 9. youtube.com [youtube.com]

- 10. This compound CAS#: 956531-83-2 [m.chemicalbook.com]

- 11. This compound - CAS:956531-83-2 - Sunway Pharm Ltd [3wpharm.com]

1-(hydroxymethyl)cyclobutane-1-carbonitrile chemical properties

An In-depth Technical Guide to 1-(hydroxymethyl)cyclobutane-1-carbonitrile: Properties, Reactivity, and Synthetic Potential

Authored by a Senior Application Scientist

Abstract

This compound is a bifunctional organic molecule featuring a strained cyclobutane ring substituted with both a hydroxymethyl and a nitrile group at the same carbon atom. This unique structural arrangement provides a versatile platform for synthetic chemists, particularly within the pharmaceutical and materials science sectors. The inherent ring strain of the cyclobutane core, combined with the orthogonal reactivity of the hydroxyl and cyano functionalities, makes this compound a valuable building block for constructing complex molecular architectures.[1][2] This guide offers a comprehensive analysis of its chemical properties, characteristic reactivity, potential synthetic applications, and safe handling protocols, grounded in fundamental chemical principles and supported by authoritative references.

Introduction: The Strategic Value of a Strained Bifunctional Scaffold

In the landscape of modern drug discovery, the demand for novel molecular scaffolds that provide access to new chemical space is insatiable. Cycloalkanes, particularly strained rings like cyclobutane, have garnered significant interest for their ability to impart unique three-dimensional conformations into drug candidates.[3][4] The puckered structure of the cyclobutane ring can enforce specific spatial arrangements of pharmacophoric groups, enhance metabolic stability, and serve as a bioisostere for larger or more flexible moieties.[3][4]

This compound capitalizes on these advantages by incorporating two highly versatile functional groups onto this rigid scaffold. The primary alcohol (-CH₂OH) serves as a handle for oxidation, esterification, or nucleophilic substitution, while the nitrile (-C≡N) group can be readily transformed into a primary amine or a carboxylic acid.[1][5] This dual reactivity opens numerous pathways for diversification, positioning the molecule as a key intermediate in the synthesis of novel active pharmaceutical ingredients (APIs) and advanced materials.

Core Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a chemical building block is paramount for its effective application in synthesis. The data presented below are derived from predictive models and data available for structurally similar compounds.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₉NO | [6][7] |

| Molecular Weight | 111.14 g/mol | [6][7] |

| Predicted Boiling Point | 241.7 ± 13.0 °C | [6] |

| Predicted Density | 1.10 ± 0.1 g/cm³ | [6] |

| Appearance | Colorless to light yellow liquid (predicted) | N/A |

| Solubility | The presence of the hydroxymethyl group is expected to increase polarity and solubility in water and polar organic solvents compared to unsubstituted cyclobutane derivatives.[1] | [1] |

| Storage | Store sealed in a dry environment at 2-8 °C. | [6][8] |

Predicted Spectroscopic Signatures

While specific experimental data is not widely published, the expected spectroscopic characteristics can be reliably predicted based on the functional groups present.

-

¹H NMR Spectroscopy : The spectrum would be characterized by complex multiplets in the region of 1.8-2.5 ppm corresponding to the six protons of the cyclobutane ring. A singlet or a broad singlet for the hydroxyl proton would appear, with its chemical shift being dependent on concentration and solvent. The two protons of the hydroxymethyl group (-CH₂OH) would likely appear as a singlet around 3.6-3.8 ppm.

-

¹³C NMR Spectroscopy : Key signals would include the nitrile carbon (~120 ppm), the hydroxymethyl carbon (~65-70 ppm), the quaternary carbon bearing both functional groups, and the methylene carbons of the cyclobutane ring.

-

Infrared (IR) Spectroscopy : The IR spectrum is expected to show a strong, broad absorption band for the O-H stretch around 3300-3500 cm⁻¹, a sharp, medium-intensity peak for the C≡N stretch near 2240 cm⁻¹, and a C-O stretching vibration in the 1050-1150 cm⁻¹ region.

-

Mass Spectrometry (MS) : The electron ionization (EI) mass spectrum should display a molecular ion (M⁺) peak at m/z = 111. Key fragmentation patterns would likely involve the loss of the hydroxymethyl radical (•CH₂OH) or water (H₂O).

Synthesis Strategy: A Proposed Pathway

The most logical precursor would be cyclobutanone. The classic cyanohydrin formation would yield 1-hydroxycyclobutane-1-carbonitrile.[12][13] The subsequent addition of a hydroxymethyl group at the C1 position is non-trivial. A more viable, albeit multi-step, approach could involve the protection and elaboration of a different starting material.

A highly plausible route would be analogous to the synthesis of the cyclopropyl version, which involves a nucleophilic displacement of a halide with a cyanide anion.[14]

Proposed Experimental Protocol:

-

Step 1: Synthesis of 1-(Bromomethyl)cyclobutan-1-ol. This intermediate could be prepared from cyclobutanone via reaction with a sulfonium ylide to form the corresponding epoxide, followed by ring-opening with HBr.

-

Step 2: Cyanide Displacement. The intermediate, 1-(bromomethyl)cyclobutan-1-ol, is dissolved in a polar aprotic solvent such as dimethylformamide (DMF).

-

Reaction. Sodium cyanide (NaCN) is added to the solution. The reaction is a nucleophilic substitution (Sₙ2) where the cyanide anion displaces the bromide.

-

Work-up and Purification. After the reaction is complete, the mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried, and concentrated. The final product is purified by vacuum distillation or column chromatography.

Caption: Proposed synthesis via nucleophilic substitution.

Chemical Reactivity: A Tale of Two Functional Groups

The synthetic utility of this compound stems from the distinct and predictable reactivity of its two functional groups. This allows for selective transformations, enabling the creation of a diverse array of derivatives.

Transformations of the Nitrile Group

The nitrile group is a versatile precursor to amines and carboxylic acids, two of the most important functional groups in medicinal chemistry.

-

Reduction to Primary Amine : The carbon-nitrogen triple bond can be fully reduced to a primary amine (-CH₂NH₂) using powerful hydride reagents like lithium aluminum hydride (LiAlH₄), followed by an aqueous workup.[5] This reaction provides access to [1-(aminomethyl)cyclobutyl]methanol, a valuable building block for amide synthesis or further derivatization.

-

Hydrolysis to Carboxylic Acid : Under harsh acidic (e.g., H₃O⁺, heat) or basic (e.g., NaOH, H₂O, heat) conditions, the nitrile can be completely hydrolyzed to a carboxylic acid.[5] This yields 1-(hydroxymethyl)cyclobutane-1-carboxylic acid, another key intermediate for creating amides, esters, and other derivatives.

Transformations of the Hydroxymethyl Group

The primary alcohol offers a complementary set of reaction possibilities.

-

Oxidation : The hydroxymethyl group can be selectively oxidized. Mild conditions using reagents like pyridinium chlorochromate (PCC) will yield the corresponding aldehyde, 1-cyanocyclobutane-1-carbaldehyde. Stronger oxidizing agents, such as potassium permanganate (KMnO₄) or chromic acid (Jones reagent), will oxidize the alcohol all the way to a carboxylic acid, yielding the same product as nitrile hydrolysis.[1]

-

Substitution via Activation : The hydroxyl group is a poor leaving group but can be easily converted into a good one (e.g., a tosylate or mesylate) by reacting it with TsCl or MsCl in the presence of a base. This activated intermediate is then susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functionalities such as halides, azides, or thiols.[1]

Sources

- 1. 3-(hydroxymethyl)cyclobutane-1-carbonitrile | 938064-72-3 | Benchchem [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 5. youtube.com [youtube.com]

- 6. This compound CAS#: 956531-83-2 [m.chemicalbook.com]

- 7. This compound - CAS:956531-83-2 - Sunway Pharm Ltd [3wpharm.com]

- 8. chemscene.com [chemscene.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Cyanohydrin reaction - Wikipedia [en.wikipedia.org]

- 11. lscollege.ac.in [lscollege.ac.in]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. 1-Hydroxycyclobutane-1-carbonitrile | C5H7NO | CID 43436578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. CN103058884B - Method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile - Google Patents [patents.google.com]

A Predictive Spectroscopic Guide to 1-(Hydroxymethyl)cyclobutane-1-carbonitrile for the Research Scientist

This technical guide provides a detailed predictive analysis of the spectroscopic characteristics of 1-(hydroxymethyl)cyclobutane-1-carbonitrile (CAS No. 15768-40-8). In the absence of publicly available experimental spectra, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to forecast the spectral data for this compound. This guide is intended to serve as a valuable reference for researchers, scientists, and drug development professionals in anticipating and interpreting experimental results.

Molecular Structure and Spectroscopic Overview

This compound is a bifunctional molecule incorporating a hydroxyl group and a nitrile group on a cyclobutane ring. This unique arrangement of functional groups dictates its chemical reactivity and is expected to produce a distinct spectroscopic fingerprint. Understanding the predicted spectral features is crucial for reaction monitoring, quality control, and structural confirmation.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the hydroxymethyl protons and the cyclobutane ring protons. The chemical shifts are influenced by the electronegativity of the adjacent nitrile and hydroxyl groups.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~3.7 | Singlet | 2H | -CH₂OH | Protons on the carbon adjacent to the hydroxyl group. The signal is expected to be a singlet as there are no adjacent protons. |

| ~2.5 | Multiplet | 2H | Cyclobutane CH₂ | Protons on the cyclobutane ring adjacent to the quaternary carbon. |

| ~2.2 | Multiplet | 4H | Cyclobutane CH₂ | Protons on the remaining two carbons of the cyclobutane ring. |

| Variable | Broad Singlet | 1H | -OH | The chemical shift of the hydroxyl proton is highly dependent on concentration and solvent. |

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information on the different carbon environments within the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~120 | -C≡N | The nitrile carbon is expected to appear in this characteristic downfield region. |

| ~70 | -CH₂OH | The carbon attached to the hydroxyl group is deshielded. |

| ~45 | Quaternary C | The quaternary carbon of the cyclobutane ring. |

| ~30 | Cyclobutane CH₂ | Carbons of the cyclobutane ring. |

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data for a novel compound like this compound is essential for structural verification.

Caption: Workflow for NMR Data Acquisition and Processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of their bonds.

Predicted Key IR Absorptions

The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C-H, C≡N, and C-O bonds.

| Predicted Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group |

| 3600-3200 | Strong, Broad | O-H stretch | Hydroxyl |

| 3000-2850 | Medium | C-H stretch | Alkane |

| 2260-2240 | Medium | C≡N stretch | Nitrile |

| 1050 | Medium | C-O stretch | Alcohol |

Rationale:

-

The broadness of the O-H stretch is due to hydrogen bonding.[1][2]

-

The C-H stretching of the cyclobutane ring will appear in the typical alkane region.[3]

-

The nitrile group has a very characteristic and sharp absorption in the 2260-2240 cm⁻¹ region.[1]

-

The C-O stretch of the primary alcohol will be a distinct peak in the fingerprint region.[2]

Experimental Protocol for IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid and liquid samples.

-

Instrument Preparation: Ensure the ATR crystal is clean. Record a background spectrum.

-

Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Pressure Application: Apply pressure to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the IR spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after the measurement.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Molecular Ion and Fragmentation

The molecular weight of this compound is 111.14 g/mol .[4] In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) is expected at m/z = 111.

Key predicted fragmentation pathways include:

-

Loss of H₂O: A peak at m/z = 93, corresponding to the loss of a water molecule from the molecular ion.

-

Loss of CH₂OH: A peak at m/z = 80, resulting from the cleavage of the hydroxymethyl group.

-

Loss of CN: A peak at m/z = 85, due to the loss of the nitrile group.

-

Ring Opening and Fragmentation: The cyclobutane ring can undergo various ring-opening and fragmentation pathways, leading to a complex pattern of lower mass ions.

Caption: Predicted Major Fragmentation Pathways in EI-MS.

Experimental Protocol for Mass Spectrometry Data Acquisition (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of volatile and semi-volatile compounds like this compound.

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

GC Separation: Inject the sample into the GC. The compound will be separated from any impurities based on its boiling point and affinity for the column stationary phase.

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer and is ionized (e.g., by electron ionization).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by the mass analyzer.

-

Detection: The detector records the abundance of each ion, generating a mass spectrum.

Conclusion

This guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of this compound. The predicted NMR, IR, and MS data serve as a foundational reference for researchers working with this compound. Experimental verification of these predictions will be invaluable in confirming the structure and purity of synthesized this compound and will contribute to the broader spectroscopic database for small molecules.

References

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000005). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 130554832, 1-Hydroxy-2-methylcyclobutane-1-carbonitrile. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 1-(Hydroxymethyl)cyclopentane-1-carbonitrile. Retrieved from [Link]

-

Chemspace. (n.d.). 1'-hydroxy-2'-methyl-[1,1'-bi(cyclobutane)]-1-carbonitrile. Retrieved from [Link]

-

Reich, H. J. (n.d.). Organic Chemistry Data & Info. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of cyclobutane. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 199855, 1-Hydroxycyclopentanecarbonitrile. Retrieved from [Link]

-

Compound Interest. (2015, February 5). Analytical Chemistry – Infrared (IR) Spectroscopy. Retrieved from [Link]

-

LibreTexts Chemistry. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2020, July 29). IR Spectroscopy - Basic Introduction [Video]. YouTube. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13999396, 1-Cyclobutene-1-carbonitrile. Retrieved from [Link]

Sources

- 1. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 2. youtube.com [youtube.com]

- 3. infrared spectrum of cyclobutane C4H8 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of cyclobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. chemscene.com [chemscene.com]

Unveiling the Blueprint: A Technical Guide to the Crystal Structure Determination of 1-(hydroxymethyl)cyclobutane-1-carbonitrile

Abstract

In the landscape of modern drug discovery and materials science, a molecule's three-dimensional structure is the bedrock of its function. For a compound such as 1-(hydroxymethyl)cyclobutane-1-carbonitrile, a versatile building block in medicinal chemistry, understanding its precise atomic arrangement is paramount for rational drug design and the development of novel therapeutics. This guide provides an in-depth, technical walkthrough of the single-crystal X-ray diffraction (SCXRD) workflow, a powerful analytical technique for elucidating molecular structures. While a published crystal structure for this specific molecule is not available, this document serves as a comprehensive, hypothetical case study, detailing the entire process from crystal growth to final structure validation. It is intended for researchers, scientists, and drug development professionals, offering field-proven insights and explaining the causality behind critical experimental choices.

Introduction: The Significance of Structural Elucidation

The spatial arrangement of atoms within a molecule dictates its physical and chemical properties, including its reactivity and how it interacts with biological targets. For a molecule like this compound, which features a strained cyclobutane ring, a hydrophilic hydroxymethyl group, and a polar nitrile moiety, the crystal structure reveals crucial information on bond lengths, bond angles, and intermolecular interactions.[1][2] This knowledge is invaluable for computational modeling, understanding structure-activity relationships (SAR), and optimizing lead compounds in drug development programs.

Single-crystal X-ray diffraction stands as the definitive method for determining the atomic and molecular structure of a crystalline material.[3] The technique relies on the principle that X-rays are diffracted by the electrons of the atoms in a crystal lattice.[4] By analyzing the pattern of this diffraction, a three-dimensional map of the electron density can be reconstructed, from which the atomic positions can be determined.[5][6]

The Genesis of Analysis: Growing High-Quality Single Crystals

The adage "garbage in, garbage out" is particularly resonant in crystallography; the quality of the final structure is intrinsically linked to the quality of the initial crystal. The primary challenge is to encourage molecules to slowly transition from a disordered state in solution to a highly ordered, crystalline lattice. This often requires screening various conditions to find the optimal parameters for crystal growth.

Causality in Solvent Selection

The choice of solvent is a critical first step. An ideal solvent will dissolve the compound to a moderate extent. If the compound is too soluble, it will be difficult to achieve the supersaturation needed for crystallization. Conversely, if it is poorly soluble, it may precipitate as an amorphous powder. For this compound, a molecule with both polar and non-polar characteristics, a range of solvents from moderately polar (e.g., ethyl acetate, acetone) to more polar (e.g., ethanol, methanol) should be screened.

Experimental Protocol 1: Slow Evaporation

The slow evaporation technique is one of the most straightforward and commonly successful methods for growing single crystals.[5][7][8]

Methodology:

-

Solution Preparation: Prepare a nearly saturated solution of this compound (approx. 10-20 mg) in a suitable solvent (e.g., ethyl acetate) in a clean, small vial.

-

Filtration: Filter the solution through a small cotton plug in a Pasteur pipette to remove any dust or particulate matter that could act as unwanted nucleation sites.

-

Evaporation Control: Cover the vial with parafilm and puncture it with a few small holes using a needle. The number and size of the holes control the rate of evaporation. A slower rate over several days to a week is generally preferred.[7]

-

Incubation: Place the vial in a vibration-free environment, such as a dedicated crystallization chamber or a quiet corner of the lab.

-

Monitoring: Observe the vial periodically without disturbing it. High-quality crystals often appear as clear, well-defined polyhedra.

Experimental Protocol 2: Vapor Diffusion

Vapor diffusion is an excellent method for small quantities of material and allows for a more gradual approach to supersaturation.[5][9][10]

Methodology:

-

Setup: Place a small, open vial containing a concentrated solution of the compound inside a larger, sealed jar. The larger jar contains a "reservoir" of a more volatile "anti-solvent" in which the compound is insoluble. For our target molecule dissolved in a small amount of a polar solvent like ethanol, a good anti-solvent could be diethyl ether or hexane.

-

Diffusion: Over time, the anti-solvent vapor slowly diffuses into the inner vial. This gradually decreases the solubility of the compound in the mixed solvent system, leading to slow crystallization.[9][11]

-

Incubation and Monitoring: As with slow evaporation, the setup should be left undisturbed and monitored for crystal growth.

From Crystal to Data: Mounting and X-ray Diffraction

Once a suitable crystal (typically 0.1-0.3 mm in size) is obtained, it must be carefully mounted for data collection.[12]

Cryo-crystallography: A Necessary Choice

For small organic molecules, data is almost always collected at low temperatures (around 100 K or -173 °C). This practice, known as cryo-crystallography, is crucial for several reasons:

-

Mitigation of Radiation Damage: The intense X-ray beam can cause the formation of free radicals, which can degrade the crystal and compromise data quality. Low temperatures significantly reduce the mobility of these radicals.[13]

-

Reduced Thermal Motion: At low temperatures, atomic vibrations are minimized, leading to sharper diffraction spots and a higher-resolution structure.

Experimental Protocol: Crystal Mounting

-

Preparation: Place a small drop of a cryo-protectant oil (e.g., Paratone-N) on a microscope slide.

-

Harvesting: Using a specialized tool like a MiTeGen MicroMount™, carefully detach a selected crystal from its growth vessel and transfer it into the oil drop.[14]

-

Mounting: Gently scoop the crystal with the loop of the mount. The surface tension of the oil will hold the crystal in place.

-

Flash Cooling: Immediately plunge the mounted crystal into a stream of cold nitrogen gas (100 K) on the diffractometer. This rapid cooling vitrifies the surrounding oil, encasing the crystal without forming ice crystals.[15][16]

The Diffractometer: Anatomy and Data Collection

A modern single-crystal X-ray diffractometer consists of three main components: an X-ray source, a goniometer for orienting the crystal, and a detector.[17][18][19]

Workflow for Data Collection:

-

Centering: The mounted crystal is centered in the X-ray beam using a video microscope.

-

Unit Cell Determination: A series of initial diffraction images are collected. The positions of the diffraction spots are used to determine the dimensions and angles of the unit cell—the basic repeating block of the crystal lattice.

-

Data Collection Strategy: Based on the unit cell and its symmetry (Bravais lattice), the software calculates an optimal strategy to collect a complete and redundant dataset. This involves rotating the crystal through a series of angles while exposing it to the X-ray beam.

-

Data Integration: The raw diffraction images are processed to measure the intensity of each reflection. This data is then corrected for various experimental factors (e.g., Lorentz and polarization effects).

Solving the Puzzle: Structure Solution and Refinement

The result of data collection is a list of reflection intensities, but the crucial phase information is lost.[20] Determining these phases is known as the "phase problem."

Direct Methods: A Probabilistic Approach

For small molecules like this compound, the phase problem is typically solved using direct methods.[6][21][22] This approach uses statistical relationships between the intensities of the reflections to derive initial phase estimates.[23]

Fourier Synthesis and Model Building

With initial phases, a Fourier transform is calculated to produce the first electron density map. This map should reveal the positions of the heavier atoms (oxygen, nitrogen, and carbon in this case). An initial molecular model is built by assigning atoms to these electron density peaks.

Refinement: Honing the Model

The initial model is then refined against the experimental data using a least-squares minimization process, commonly with software like SHELXL. This iterative process adjusts the atomic positions, and thermal parameters to improve the agreement between the calculated diffraction pattern from the model and the observed data. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Analysis and Visualization: Interpreting the Structure

Once the refinement converges, the final crystal structure is analyzed and visualized.

Hypothetical Crystallographic Data

The following table summarizes the kind of data that would be generated from a successful structure determination of this compound.

| Parameter | Hypothetical Value |

| Chemical Formula | C₆H₉NO |

| Formula Weight | 111.14 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.512(3) |

| b (Å) | 6.234(2) |

| c (Å) | 12.456(4) |

| α (°) | 90 |

| β (°) | 105.2(1) |

| γ (°) | 90 |

| Volume (ų) | 637.8(4) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.157 |

| Absorption Coefficient (mm⁻¹) | 0.081 |

| F(000) | 240 |

| Crystal Size (mm³) | 0.25 x 0.20 x 0.15 |

| Theta range for data collection (°) | 2.5 to 28.0 |

| Reflections collected | 5890 |

| Independent reflections | 1450 [R(int) = 0.035] |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2σ(I)] | R1 = 0.045, wR2 = 0.118 |

| R indices (all data) | R1 = 0.058, wR2 = 0.125 |

Visualization and Validation

Software such as Mercury and PLATON are indispensable tools for the final stages of analysis.[1][2][4][12][24][25][26][27]

-

Mercury: Used for high-quality visualization of the molecular structure, packing diagrams, and analysis of intermolecular interactions like hydrogen bonding.[12][24][25][26][28]

-

PLATON: A versatile tool for a wide range of crystallographic calculations, including checking for missed symmetry and analyzing voids in the crystal lattice.[1][2][4][27]

Before publication or deposition to a database, the final structure is validated using the checkCIF procedure, which is often integrated into software like PLATON. This process checks for consistency and potential issues in the crystallographic data, ensuring it meets the standards set by the International Union of Crystallography (IUCr).

Visualizing the Workflow

The following diagrams illustrate the key workflows described in this guide.

Caption: Workflow for single-crystal growth.

Caption: From diffraction data to final model.

Conclusion

The determination of a molecule's crystal structure is a meticulous process that bridges chemistry, physics, and data analysis. For a key synthetic intermediate like this compound, the structural insights gained from single-crystal X-ray diffraction are invaluable for advancing drug discovery and materials science. This guide has outlined a comprehensive, best-practice workflow, from the crucial first step of crystal growth to the final validation and analysis of the three-dimensional structure. By understanding the causality behind each experimental choice and employing a systematic approach, researchers can confidently elucidate the atomic blueprints of novel compounds, paving the way for future innovation.

References

-

Staples, R. J. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (2023). Direct methods (crystallography). Retrieved from [Link]

-

University of Washington. (n.d.). The Slow Evaporation Method. Retrieved from [Link]

-

Cambridge Crystallographic Data Centre. (n.d.). Mercury. Retrieved from [Link]

-

Fan, H. F. (n.d.). Direct Methods in Crystallography. Retrieved from [Link]

-

Macrae, C. F., Bruno, I. J., Chisholm, J. A., Edgington, P. R., McCabe, P., Pidcock, E., ... & Wood, P. A. (2008). Mercury CSD 2.0 – new features for the visualization and investigation of crystal structures. Journal of Applied Crystallography. Retrieved from [Link]

-

Cambridge Crystallographic Data Centre. (n.d.). Mercury CSD 2.0 – new features for the visualization and investigation of crystal structures. Semantic Scholar. Retrieved from [Link]

-

University of Glasgow. (n.d.). PLATON for Windows. Retrieved from [Link]

-

University of Glasgow. (n.d.). PLATON for MS-Windows. Retrieved from [Link]

-

Slideshare. (n.d.). Platon. Retrieved from [Link]

-

Massachusetts Institute of Technology. (n.d.). Growing Crystals. Retrieved from [Link]

-

Cambridge Crystallographic Data Centre. (n.d.). Free Crystal Structure Visualization Software. Retrieved from [Link]

-

Utrecht University. (n.d.). PLATON. Retrieved from [Link]

-

Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Retrieved from [Link]

-

University of Geneva. (n.d.). Guide for crystallization. Retrieved from [Link]

-

University of Florida. (2006). Crystallisation Techniques. Retrieved from [Link]

-

Utrecht University. (n.d.). THE PLATON HOMEPAGE. Retrieved from [Link]

-

Creative Biostructure. (n.d.). MicroED vs. X-Ray vs. Cryo-EM for Small Molecules: Unveiling High-Resolution Structures. Retrieved from [Link]

-

YouTube. (2021). CSD Mercury Software Tutorial - Basic Overview & Introduction. Retrieved from [Link]

-

Oxford Academic. (n.d.). 10 Direct methods of crystal-structure determination. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 5.3: Direct methods. Retrieved from [Link]

-

Carleton College. (2018). X-ray Powder Diffraction (XRD). Retrieved from [Link]

-

QuickTakes. (n.d.). Student Question : What are the key components of an experimental setup for X-ray diffraction?. Retrieved from [Link]

-

Fiveable. (n.d.). Space group determination and analysis. Retrieved from [Link]

-

CNR. (n.d.). Space group determination. Retrieved from [Link]

-

Fiveable. (n.d.). Phase problem and methods to solve it (direct methods, Patterson methods). Retrieved from [Link]

-

Brigham Young University. (n.d.). Growing and Mounting Single Crystals Your Diffractometer Will Treasure. Retrieved from [Link]

-

YouTube. (2020). How to Grow Single Crystals | Organic Chemistry. Retrieved from [Link]

-

Wikipedia. (2023). Space group. Retrieved from [Link]

-

Philipps-Universität Marburg. (n.d.). Crystal Growth - Sample Preparation. Retrieved from [Link]

-

ResearchGate. (2026). A new single-crystal mounting technique for low-background high-temperature X-ray diffraction. Retrieved from [Link]

-

Cambridge Crystallographic Data Centre. (n.d.). Space group determination. Retrieved from [Link]

-

Massachusetts Institute of Technology. (n.d.). Single-Crystal Diffraction. Retrieved from [Link]

-

YouTube. (2021). Part 2 Mounting and Centering a Crystal. Retrieved from [Link]

-

CDIFX. (2013). Space Group Determination and Structure Solution. Retrieved from [Link]

-

MyScope. (n.d.). Anatomy of an X-ray diffractometer. Retrieved from [Link]

-

ChemistryViews. (2012). Tips and Tricks for the Lab: Growing Crystals Part 3. Retrieved from [Link]

-

Creative Biostructure. (n.d.). Cryo-EM-Guided Binding Pocket Optimization for Small Molecule Drugs. Retrieved from [Link]

-

MIT OpenCourseWare. (n.d.). Guide to Growing a Single Crystal. Retrieved from [Link]

-

University of Pennsylvania. (2026). XRD Basics. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Practical macromolecular cryocrystallography. Retrieved from [Link]

Sources

- 1. PLATON [chem.gla.ac.uk]

- 2. PLATON [cristal.org]

- 3. Cryo-EM Services for Drug Discovery & Structural Biology | Shuimu Bio [shuimubio.com]

- 4. Platon | PPTX [slideshare.net]

- 5. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Direct methods (crystallography) - Wikipedia [en.wikipedia.org]

- 7. Slow Evaporation Method [people.chem.umass.edu]

- 8. Growing Crystals [web.mit.edu]

- 9. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 10. depts.washington.edu [depts.washington.edu]

- 11. Tips and Tricks for the Lab: Growing Crystals Part 3 - ChemistryViews [chemistryviews.org]

- 12. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 13. Practical macromolecular cryocrystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 14. m.youtube.com [m.youtube.com]

- 15. resources.rigaku.com [resources.rigaku.com]

- 16. creative-diagnostics.com [creative-diagnostics.com]

- 17. X-ray Powder Diffraction (XRD) [serc.carleton.edu]

- 18. Student Question : What are the key components of an experimental setup for X-ray diffraction? | Physics | QuickTakes [quicktakes.io]

- 19. MyScope [myscope.training]

- 20. cryst.iphy.ac.cn [cryst.iphy.ac.cn]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. fiveable.me [fiveable.me]

- 23. academic.oup.com [academic.oup.com]

- 24. scispace.com [scispace.com]

- 25. journals.iucr.org [journals.iucr.org]

- 26. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 27. PLATON [crystal.chem.uu.nl]

- 28. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to 1-(hydroxymethyl)cyclobutane-1-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: This document provides a comprehensive technical overview of 1-(hydroxymethyl)cyclobutane-1-carbonitrile (CAS No. 956531-83-2), a valuable building block in medicinal chemistry and organic synthesis. The guide details its chemical identifiers, physicochemical properties, and strategic importance in drug discovery. By leveraging the unique conformational constraints of the cyclobutane scaffold, this compound offers a pathway to novel chemical entities with potentially improved potency, selectivity, and pharmacokinetic profiles. This guide synthesizes technical data with field-proven insights, offering a self-validating framework for its application in research and development.

Core Chemical Identity & Identifiers

This compound is a bifunctional organic molecule featuring a strained four-membered cyclobutane ring. This ring is geminally substituted at the C1 position with a nitrile (-C≡N) group and a hydroxymethyl (-CH₂OH) group. This unique arrangement provides two orthogonal reactive handles for subsequent chemical modifications, making it a versatile intermediate.

The primary identifiers and molecular information for this compound are summarized below for clarity and accurate tracking in research and regulatory contexts.

| Identifier | Value | Source |

| CAS Number | 956531-83-2 | [1][2][3][4] |

| Molecular Formula | C₆H₉NO | [1][2][4] |

| Molecular Weight | 111.14 g/mol | [1][2][4] |

| IUPAC Name | This compound | [2] |

| Canonical SMILES | C1CC(C1)(CO)C#N | [1] |

| InChI | InChI=1S/C6H9NO/c7-4-6(5-8)2-1-3-6/h8H,1-3,5H2 | [1] |

| InChIKey | NCEHIMDMICMIQF-UHFFFAOYSA-N | [1] |

| PubChem CID | 56760835 | [1] |

Physicochemical & Handling Properties

The physical and chemical properties of a compound are critical for designing experimental protocols, including reaction conditions, purification methods, and formulation strategies. The known properties of this compound are presented below. It is important to note that some of these values are predicted through computational models and should be confirmed experimentally where precision is critical.

| Property | Value | Notes |

| Topological Polar Surface Area | 44 Ų | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 1 | [1] |

| Storage Conditions | Sealed in dry, Room Temperature | [4] |

The Strategic Role of the Cyclobutane Scaffold in Drug Discovery

The inclusion of strained ring systems like cyclobutane is a deliberate and increasingly common strategy in modern medicinal chemistry.[5] Historically underutilized compared to five- and six-membered rings, the cyclobutane motif offers distinct advantages for optimizing drug candidates.[5]

Causality Behind the Choice of a Cyclobutane Scaffold:

-

Conformational Rigidity: Unlike flexible cycloalkanes, the cyclobutane ring exists in a rigid, puckered conformation. This rigidity can lock a molecule into a bioactive conformation, reducing the entropic penalty upon binding to a biological target and potentially increasing potency and selectivity.[6]

-

Three-Dimensionality (3D) Character: The non-planar structure of the cyclobutane ring provides a superior 3D scaffold compared to flat aromatic systems. This increased three-dimensionality is often correlated with improved physicochemical properties and clinical success rates.

-

Metabolic Stability: The cyclobutane core can enhance metabolic stability by replacing more labile groups or by orienting substituents away from metabolic enzymes.[5][7]

-

Novel Chemical Space: As a less explored motif, cyclobutane derivatives provide access to novel chemical space, offering opportunities to develop intellectual property and overcome challenges seen with more conventional scaffolds.

This compound serves as an exemplary building block, combining the benefits of the cyclobutane core with two versatile functional groups. The hydroxymethyl group acts as a key pharmacophoric element or a synthetic handle for further elaboration, while the nitrile group can act as a hydrogen bond acceptor, a bioisostere for other functional groups, or be chemically transformed into amines or carboxylic acids.

Conceptual Synthesis & Reactivity Workflow

While specific synthetic procedures are proprietary or context-dependent, a logical retrosynthetic analysis provides insight into its preparation. The primary disconnection is at the C1 position of the cyclobutane ring, suggesting a precursor like cyclobutanone.

Caption: Conceptual Retrosynthesis of the Target Molecule.

Protocol Logic:

-

Cyanohydrin Formation: The synthesis likely proceeds via the addition of a cyanide source (e.g., trimethylsilyl cyanide) to cyclobutanone. This step establishes the critical quaternary carbon center bearing the nitrile group.

-

Hydroxymethylation: The introduction of the hydroxymethyl group can be achieved concurrently or subsequently, potentially through a reaction involving formaldehyde or a synthetic equivalent.

-

Self-Validation: The success of this synthesis is validated by standard analytical techniques. NMR spectroscopy would confirm the presence and connectivity of the cyclobutyl, hydroxymethyl, and nitrile protons/carbons. Mass spectrometry would validate the molecular weight of 111.14 g/mol .

Application Workflow in a Drug Discovery Cascade

The true value of a building block like this compound is realized in its application. The following workflow illustrates its journey from a chemical intermediate to a component of a potential drug candidate.

Caption: Drug Discovery Workflow Utilizing the Core Scaffold.

This workflow is self-validating at each stage. Hits from HTS are confirmed through dose-response assays. SAR is validated by synthesizing and testing analog compounds, where predictable changes in structure lead to measurable changes in activity. Lead optimization is continuously validated through a battery of in vitro and in vivo ADME/Tox assays.

References

-

PubChem. 1-Hydroxy-2-methylcyclobutane-1-carbonitrile | C6H9NO | CID 130554832. [Link]

-

van der Kolk, R., et al. Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 2022. [Link]

-

PubChem. 1-Cyclobutene-1-carbonitrile | C5H5N | CID 13999396. [Link]

-

Radboud Repository. Cyclobutanes in Small-Molecule Drug Candidates. [Link]

-

PubChem. Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate | C8H14O3 | CID 15670506. [Link]

-

ResearchGate. The Application of Cyclobutane Derivatives in Organic Synthesis | Request PDF. [Link]

-

Hubei Vertexchem Co., Ltd. This compound. [Link]

-

Chemspace. This compound | 1374657-44-9. [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. cas 956531-83-2|| where to buy this compound [chemenu.com]

- 3. CAS:956531-83-2, 1-(羟甲基)环丁烷-1-甲腈-毕得医药 [bidepharm.com]

- 4. This compound - CAS:956531-83-2 - Sunway Pharm Ltd [3wpharm.com]

- 5. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lifechemicals.com [lifechemicals.com]

- 7. repository.ubn.ru.nl [repository.ubn.ru.nl]

The Synthetic Versatility of 1-(Hydroxymethyl)cyclobutane-1-carbonitrile: A Technical Guide for Chemical Innovation

Abstract

This technical guide provides an in-depth exploration of the reactivity profile of 1-(hydroxymethyl)cyclobutane-1-carbonitrile, a bifunctional molecule poised as a valuable building block in modern organic synthesis and drug discovery. The confluence of a strained cyclobutane ring, a primary hydroxyl group, and a nitrile functionality on a quaternary carbon center bestows a unique and tunable reactivity. This document will elucidate the key transformations of this molecule, moving beyond a simple catalog of reactions to explain the underlying mechanistic principles and stereoelectronic factors that govern its chemical behavior. Detailed experimental protocols, supported by mechanistic insights and comprehensive references, are provided to empower researchers in leveraging this compound for the synthesis of novel chemical entities.

Introduction: The Strategic Value of a Strained Bifunctional Building Block

The quest for novel molecular architectures with precisely controlled three-dimensional shapes is a cornerstone of modern pharmaceutical and materials science. Small, strained ring systems, such as cyclobutanes, are of particular interest as they can serve as rigid scaffolds or as precursors to more complex structures through stereoselective ring-opening or rearrangement reactions.[1][2] this compound emerges as a compelling synthon by incorporating two versatile functional groups—a primary alcohol and a nitrile—onto this strained carbocyclic core.

The strategic placement of the hydroxymethyl and cyano groups on the same carbon atom creates a neopentyl-like quaternary center, introducing significant steric hindrance that influences the accessibility and reactivity of both functionalities. Furthermore, the inherent ring strain of the cyclobutane moiety, estimated to be around 26 kcal/mol, is a critical determinant of its chemical behavior, providing a thermodynamic driving force for a variety of transformations.[1] This guide will dissect the reactivity of this molecule by examining the interplay of these structural and electronic features.

Physicochemical Properties

A foundational understanding of the molecule's physical and chemical properties is essential for its effective application.

| Property | Value | Source |

| Molecular Formula | C₆H₉NO | [3][4] |

| Molecular Weight | 111.14 g/mol | [3][4][5] |

| CAS Number | 956531-83-2 | [4][6] |

| Boiling Point (Predicted) | 241.7±13.0 °C | [6] |

| Density (Predicted) | 1.10±0.1 g/cm³ | [6] |

| Storage | Sealed in dry, Room Temperature or 2-8°C | [3][4] |

Core Reactivity Profile

The reactivity of this compound can be logically categorized by considering the transformations of each functional group and the potential for reactions involving the cyclobutane ring itself.

Reactions at the Hydroxymethyl Group

The primary alcohol is a versatile handle for a wide array of synthetic transformations, including oxidation, esterification, and conversion to a leaving group for nucleophilic substitution.

The oxidation of the primary alcohol to the corresponding carboxylic acid, 1-cyanocyclobutane-1-carboxylic acid, represents a key transformation, unmasking a valuable synthetic intermediate.

Causality Behind Experimental Choices: The choice of oxidant is critical to avoid side reactions, such as those involving the nitrile group or the strained ring. Strong, non-acidic oxidants are generally preferred. A two-step Swern or Dess-Martin periodinane oxidation to the aldehyde, followed by a Pinnick oxidation, provides a reliable and high-yielding route, minimizing over-oxidation and preserving the integrity of the cyclobutane ring.

Self-Validating Protocol (Exemplary): Swern-Pinnick Oxidation

Step 1: Swern Oxidation to 1-formylcyclobutane-1-carbonitrile

-

A solution of oxalyl chloride (1.2 eq) in anhydrous dichloromethane (DCM) is cooled to -78 °C under an inert atmosphere.

-

Dimethyl sulfoxide (DMSO) (2.2 eq) is added dropwise, and the mixture is stirred for 15 minutes.

-

A solution of this compound (1.0 eq) in DCM is added slowly, and the reaction is stirred for 1 hour at -78 °C.

-

Triethylamine (5.0 eq) is added, and the mixture is allowed to warm to room temperature.

-

The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over MgSO₄, and concentrated in vacuo to yield the crude aldehyde, which is used directly in the next step.

Step 2: Pinnick Oxidation to 1-cyanocyclobutane-1-carboxylic acid

-

The crude aldehyde from Step 1 is dissolved in tert-butanol and water (3:1).

-

2-Methyl-2-butene (4.0 eq) is added as a chlorine scavenger.

-

A solution of sodium chlorite (80%, 3.0 eq) in water is added dropwise at room temperature, and the reaction is stirred overnight.

-

The reaction is acidified with 1 M HCl and extracted with ethyl acetate. The combined organic layers are dried and concentrated to yield the carboxylic acid.

The hydroxyl group can be readily converted into a good leaving group, such as a halide or a sulfonate ester, to facilitate nucleophilic substitution reactions.

Causality Behind Experimental Choices: For the conversion to the corresponding chloromethyl or bromomethyl derivative, reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are effective. The choice of a non-nucleophilic base, such as pyridine, is crucial to prevent unwanted side reactions.

Transformations of the Nitrile Group

The nitrile functionality is a versatile precursor to amines, carboxylic acids, and ketones.

The reduction of the nitrile to a primary amine, [1-(aminomethyl)cyclobutan-1-yl]methanol, provides access to valuable diamine scaffolds.

Causality Behind Experimental Choices: Strong reducing agents are required for this transformation. Lithium aluminum hydride (LiAlH₄) in an ethereal solvent like THF is a standard and effective choice. Alternatively, catalytic hydrogenation over a Raney nickel or rhodium catalyst can be employed, often requiring high pressures and temperatures. The choice of catalyst and conditions can be tuned to optimize yield and minimize hydrogenolysis of other functional groups.

Self-Validating Protocol (Exemplary): LiAlH₄ Reduction

-

A suspension of LiAlH₄ (2.0 eq) in anhydrous THF is stirred under an inert atmosphere at 0 °C.

-

A solution of this compound (1.0 eq) in anhydrous THF is added dropwise.

-

The reaction mixture is allowed to warm to room temperature and then refluxed for 4-6 hours.

-

The reaction is cooled to 0 °C and quenched sequentially by the careful addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

-

The resulting solids are filtered off, and the filtrate is dried and concentrated to yield the primary amine.

While oxidation of the alcohol provides one route to a carboxylic acid, hydrolysis of the nitrile offers an alternative pathway to 1-(hydroxymethyl)cyclobutane-1-carboxylic acid.

Causality Behind Experimental Choices: Both acidic and basic conditions can effect the hydrolysis of the nitrile. However, forcing conditions (e.g., concentrated strong acid or base at high temperatures) are often required. These harsh conditions may lead to dehydration of the primary alcohol or other side reactions. A stepwise hydrolysis, first to the amide under controlled conditions, can sometimes provide a cleaner route to the carboxylic acid.

Ring-Involved Reactivity

The inherent strain of the cyclobutane ring makes it susceptible to cleavage under various conditions, offering pathways to acyclic or ring-expanded products.[7]

Causality Behind Experimental Choices: The presence of the electron-withdrawing nitrile group can influence the regioselectivity of ring-opening reactions. Reactions promoted by electrophiles or radical initiators are known to induce cyclobutane ring cleavage. For instance, treatment with a Lewis acid in the presence of a nucleophile could potentially lead to a ring-opened product. The specific conditions required would be highly dependent on the desired transformation and would likely require exploratory studies.

Synthetic Utility and Applications

This compound is a precursor to a variety of synthetically valuable motifs. Its derivatives can be incorporated into larger molecules to impart specific physicochemical properties or to act as rigid linkers. The introduction of the cyclobutane moiety can enhance metabolic stability and lipophilicity in drug candidates.[8] The bifunctional nature of this molecule allows for orthogonal functionalization, making it a powerful tool in combinatorial chemistry and the synthesis of complex targets.

Visualizing the Reactivity

The following diagrams illustrate the key reactive pathways of this compound.

Caption: Swern-Pinnick oxidation workflow.

Conclusion

This compound is a molecule with a rich and versatile reactivity profile. The strategic combination of a strained cyclobutane ring with primary alcohol and nitrile functionalities provides a platform for the synthesis of a diverse range of novel compounds. By understanding the interplay of steric and electronic effects, researchers can harness the potential of this building block to accelerate innovation in drug discovery and materials science. The protocols and mechanistic rationale presented in this guide offer a solid foundation for the exploration and application of this promising synthetic intermediate.

References

- BenchChem. (2025). Fundamental Reactivity of 3-Hydroxy-3-methylcyclobutanecarbonitrile: A Technical Guide.

- PubChem. (n.d.). 1-Hydroxy-2-methylcyclobutane-1-carbonitrile.

- ResearchGate. (n.d.). Synthesis of (1sn,3sn)‐3‐(hydroxymethyl)cyclobutanecarbonitrile (cis‐16).

- MySkinRecipes. (n.d.). 1-(Hydroxymethyl)cyclopentane-1-carbonitrile.

- ChemScene. (n.d.). 3-(Hydroxymethyl)cyclobutane-1-carbonitrile.

- BenchChem. (n.d.). 3-(hydroxymethyl)cyclobutane-1-carbonitrile.

- Sunway Pharm Ltd. (n.d.). This compound.

- ACS Publications. (n.d.). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis.

- SciSpace. (n.d.). Synthesis of cyclobutane lignans via an organic single electron oxidant–electron relay system.

- ChemicalBook. (n.d.). This compound CAS#: 956531-83-2.

- PubChem. (n.d.). 1-Cyclobutene-1-carbonitrile.

- ResearchGate. (n.d.). The application of cyclobutane derivatives in organic synthesis.

- Auburn University. (2023). Synthesis of Cyclobutane-Containing Natural Products....

Sources

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chemscene.com [chemscene.com]

- 4. This compound - CAS:956531-83-2 - Sunway Pharm Ltd [3wpharm.com]

- 5. 1-Hydroxy-2-methylcyclobutane-1-carbonitrile | C6H9NO | CID 130554832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound CAS#: 956531-83-2 [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Thermochemical Properties of 1-(hydroxymethyl)cyclobutane-1-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted cyclobutanes are pivotal structural motifs in medicinal chemistry, prized for their ability to impart unique three-dimensional conformations to bioactive molecules.[1] The compound 1-(hydroxymethyl)cyclobutane-1-carbonitrile, possessing both a reactive nitrile and a versatile hydroxymethyl group on a strained four-membered ring, represents a valuable building block for novel pharmaceutical candidates.[2][3] A thorough understanding of its thermochemical properties—such as enthalpy of formation, heat capacity, and entropy—is indispensable for reaction modeling, process safety, and predicting molecular stability. This guide presents a comprehensive framework for the determination of these critical parameters. As direct experimental data for this specific molecule is not available in peer-reviewed literature, this document serves as a methodological whitepaper, detailing a synergistic approach that combines state-of-the-art computational chemistry with established experimental calorimetric techniques to derive and validate its complete thermochemical profile.

Introduction: The Significance of a Strained Scaffold

This compound (C₆H₉NO, CAS No. 956531-83-2) is a bifunctional organic compound featuring a quaternary carbon center on a cyclobutane ring.[4] The nitrile group serves as a precursor for amines, carboxylic acids, and other functional groups, while the hydroxymethyl moiety allows for esterification, etherification, or oxidation.[5][6] Its utility in organic synthesis is amplified by the inherent ring strain of the cyclobutane core, which is estimated to be approximately 26-27 kcal/mol.[7] This stored energy can be harnessed to drive ring-opening or rearrangement reactions, making it a versatile intermediate.[1][3]

A quantitative understanding of its thermochemical properties is crucial for several reasons:

-

Standard Enthalpy of Formation (ΔfH°) : This fundamental property quantifies the molecule's intrinsic stability. It is a critical input for calculating the heat of reaction (ΔrH°) for any chemical transformation, enabling the prediction of whether a process will be exothermic or endothermic.[8]

-

Molar Heat Capacity (Cp) : This value dictates the energy required to change the temperature of the substance. It is essential for reactor design, heat transfer calculations, and managing thermal safety in scaled-up synthetic processes.[9][10]

-

Standard Molar Entropy (S°) : Representing the degree of molecular disorder, entropy is a key component in determining the spontaneity of a reaction through the Gibbs free energy equation.[11]

This guide outlines the integrated computational and experimental workflows required to obtain these properties with high fidelity.

Part I: A Protocol for Computational Thermochemistry

Computational chemistry provides a powerful, predictive route to thermochemical data, especially for novel molecules where experimental values are unknown. The accuracy of these predictions hinges on the chosen level of theory and the use of error-cancellation techniques.

Pillar 1: High-Accuracy Ab Initio Calculations

For reliable energy predictions, high-level composite methods such as the Gaussian-n (G3, G4) theories are recommended. These methods approximate a very high-level calculation through a series of smaller, more manageable computations, a strategy that has proven highly effective for similar functionalized molecules.[12]

Step-by-Step Computational Methodology:

-

Conformational Search: Identify all stable conformers of the molecule arising from the rotation of the hydroxymethyl group.

-

Geometry Optimization & Frequency Calculation: For each conformer, perform a full geometry optimization and vibrational frequency analysis using a robust Density Functional Theory (DFT) method, such as B3LYP with the 6-31G(d) basis set. The absence of imaginary frequencies confirms a true energy minimum.

-

High-Level Single-Point Energies: Using the optimized geometries, calculate a series of single-point energies with progressively more accurate (and computationally expensive) levels of theory and basis sets, as prescribed by the chosen composite method (e.g., G4).

-

Thermochemical Analysis: The vibrational frequencies from Step 2 are used to calculate the zero-point vibrational energy (ZPVE) and thermal corrections to enthalpy and entropy at 298.15 K. These corrections are combined with the final electronic energy from Step 3 to yield the standard enthalpy of formation, heat capacity, and absolute entropy.

Pillar 2: Isodesmic Reactions for Systematic Error Cancellation